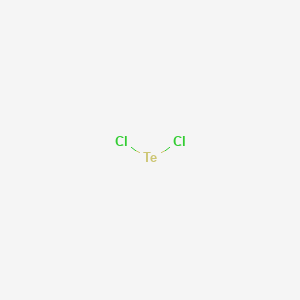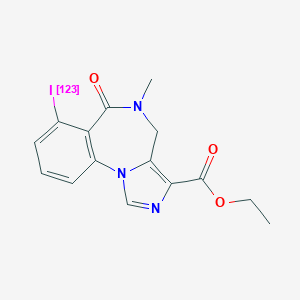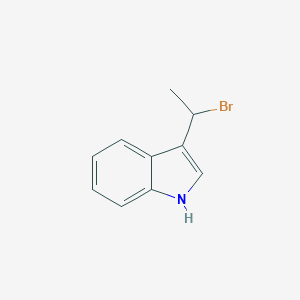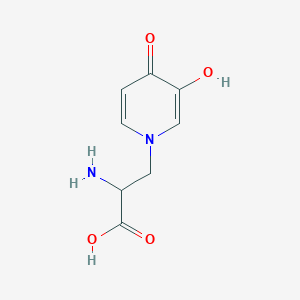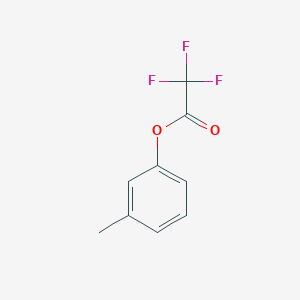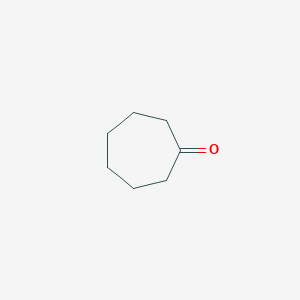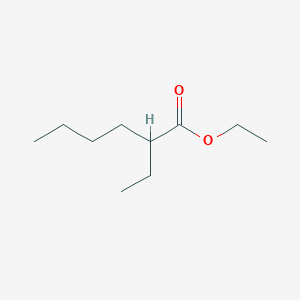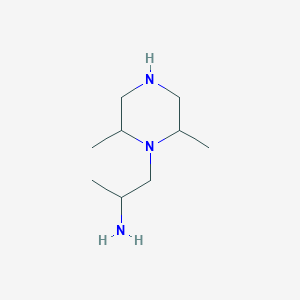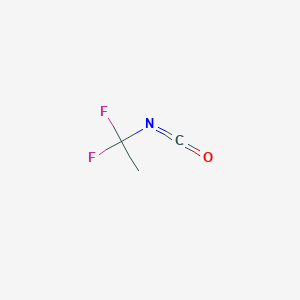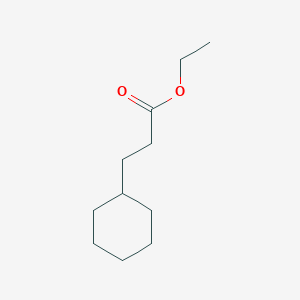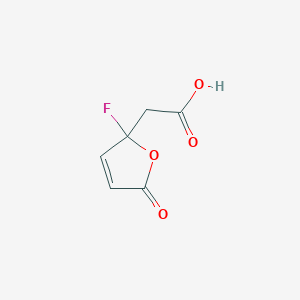
4-Fluoromuconolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoromuconolactone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of muconolactone, which is a cyclic diester of muconic acid. The addition of a fluorine atom to the muconolactone molecule results in the formation of 4-Fluoromuconolactone.
Applications De Recherche Scientifique
4-Fluoromuconolactone has been used in various scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various other compounds. It has also been used in the synthesis of biologically active molecules such as natural products, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoromuconolactone is not well understood. However, it is believed to act as an electrophile due to the presence of a fluorine atom in its structure. It can react with nucleophiles such as amines, alcohols, and thiols to form covalent bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Fluoromuconolactone are not well studied. However, it is known to be stable under physiological conditions, which makes it a potential candidate for drug development. It has also been shown to have low toxicity, which is an important factor in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Fluoromuconolactone in lab experiments is its high yield and purity. It is also stable under physiological conditions, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is the lack of information on its mechanism of action and biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 4-Fluoromuconolactone. One of the most significant areas of research is in the field of drug development. The stable nature and low toxicity of this compound make it a potential candidate for the development of new drugs. Another area of research is in the synthesis of biologically active molecules. 4-Fluoromuconolactone can be used as a building block for the synthesis of various other compounds, which can have potential applications in various fields such as medicine and agriculture. Further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound. This will help in the development of new applications for this compound.
Propriétés
Numéro CAS |
126645-15-6 |
|---|---|
Nom du produit |
4-Fluoromuconolactone |
Formule moléculaire |
C6H5FO4 |
Poids moléculaire |
160.1 g/mol |
Nom IUPAC |
2-(2-fluoro-5-oxofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5FO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9) |
Clé InChI |
JWTRAEIUKUKVDW-UHFFFAOYSA-N |
SMILES |
C1=CC(OC1=O)(CC(=O)O)F |
SMILES canonique |
C1=CC(OC1=O)(CC(=O)O)F |
Synonymes |
4-carboxymethyl-4-fluorobut-2-en-4-olide 4-fluoromuconolactone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



